molecular formula C4H11N3S B13817395 N,2,2-Trimethylhydrazinecarbothioamide CAS No. 21076-58-4

N,2,2-Trimethylhydrazinecarbothioamide

Cat. No.: B13817395
CAS No.: 21076-58-4
M. Wt: 133.22 g/mol
InChI Key: JSUDNYBCWXHLQC-UHFFFAOYSA-N
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Description

N,2,2-Trimethylhydrazinecarbothioamide is a chemical compound with the molecular formula C4H11N3S and a molecular weight of 133.22 g/mol. It is also known by its IUPAC name, 1-(dimethylamino)-3-methylthiourea. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group with three methyl groups attached.

Preparation Methods

The synthesis of N,2,2-Trimethylhydrazinecarbothioamide typically involves the reaction of dimethylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N,2,2-Trimethylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,2,2-Trimethylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2,2-Trimethylhydrazinecarbothioamide involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

N,2,2-Trimethylhydrazinecarbothioamide can be compared with other similar compounds, such as:

    N,N-Dimethylhydrazinecarbothioamide: Similar in structure but with different methyl group positions.

    N-Methylhydrazinecarbothioamide: Lacks one of the methyl groups present in this compound.

The uniqueness of this compound lies in its specific arrangement of methyl groups, which influences its reactivity and interactions with other molecules .

Properties

CAS No.

21076-58-4

Molecular Formula

C4H11N3S

Molecular Weight

133.22 g/mol

IUPAC Name

1-(dimethylamino)-3-methylthiourea

InChI

InChI=1S/C4H11N3S/c1-5-4(8)6-7(2)3/h1-3H3,(H2,5,6,8)

InChI Key

JSUDNYBCWXHLQC-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NN(C)C

Origin of Product

United States

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